Cas no 900641-06-7 (N-(4-Sulfamoylphenyl)piperidine-4-carboxamide)

N-(4-Sulfamoylphenyl)piperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-[4-(aminosulfonyl)phenyl]-4-Piperidinecarboxamide
- N-(4-sulfamoylphenyl)piperidine-4-carboxamide
- SBB077030
- 4-piperidyl-N-(4-sulfamoylphenyl)carboxamide
- N-(4-Sulfamoylphenyl)piperidine-4-carboxamide
-
- インチ: 1S/C12H17N3O3S/c13-19(17,18)11-3-1-10(2-4-11)15-12(16)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,16)(H2,13,17,18)
- InChIKey: YGQSPOROYDJISU-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)NC(C1CCNCC1)=O)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 404
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 110
N-(4-Sulfamoylphenyl)piperidine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-57599-0.25g |
N-(4-sulfamoylphenyl)piperidine-4-carboxamide |
900641-06-7 | 0.25g |
$393.0 | 2023-06-08 | ||
Enamine | EN300-57599-10.0g |
N-(4-sulfamoylphenyl)piperidine-4-carboxamide |
900641-06-7 | 10g |
$1839.0 | 2023-06-08 | ||
Enamine | EN300-57599-1.0g |
N-(4-sulfamoylphenyl)piperidine-4-carboxamide |
900641-06-7 | 1g |
$428.0 | 2023-06-08 | ||
Enamine | EN300-57599-0.5g |
N-(4-sulfamoylphenyl)piperidine-4-carboxamide |
900641-06-7 | 0.5g |
$410.0 | 2023-06-08 | ||
Enamine | EN300-57599-0.1g |
N-(4-sulfamoylphenyl)piperidine-4-carboxamide |
900641-06-7 | 0.1g |
$376.0 | 2023-06-08 | ||
Enamine | EN300-57599-5.0g |
N-(4-sulfamoylphenyl)piperidine-4-carboxamide |
900641-06-7 | 5g |
$1240.0 | 2023-06-08 | ||
Enamine | EN300-57599-2.5g |
N-(4-sulfamoylphenyl)piperidine-4-carboxamide |
900641-06-7 | 2.5g |
$838.0 | 2023-06-08 | ||
Enamine | EN300-57599-0.05g |
N-(4-sulfamoylphenyl)piperidine-4-carboxamide |
900641-06-7 | 0.05g |
$359.0 | 2023-06-08 |
N-(4-Sulfamoylphenyl)piperidine-4-carboxamide 関連文献
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
N-(4-Sulfamoylphenyl)piperidine-4-carboxamideに関する追加情報
Comprehensive Overview of N-(4-Sulfamoylphenyl)piperidine-4-carboxamide (CAS No. 900641-06-7): Properties, Applications, and Research Insights
N-(4-Sulfamoylphenyl)piperidine-4-carboxamide (CAS No. 900641-06-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This sulfonamide derivative features a piperidine-4-carboxamide moiety, which is pivotal for its biological activity and structural uniqueness. Researchers and industry professionals frequently search for terms like "sulfamoylphenyl derivatives", "piperidine carboxamide applications", and "CAS 900641-06-7 synthesis", reflecting its relevance in drug discovery and medicinal chemistry.
The compound's molecular structure combines a sulfamoyl group with a piperidine ring, making it a versatile scaffold for designing enzyme inhibitors and receptor modulators. Recent studies highlight its potential in targeting carbonic anhydrase isoforms, a hot topic in oncology and neurology research. Keywords such as "sulfonamide-based therapeutics" and "piperidine drug design" align with trending searches in AI-driven literature reviews, underscoring its interdisciplinary appeal.
From a synthetic perspective, N-(4-Sulfamoylphenyl)piperidine-4-carboxamide is synthesized via multi-step organic reactions, often involving amide coupling and sulfonylation. Its purity and stability are critical for reproducible results, prompting frequent queries like "CAS 900641-06-7 HPLC methods" and "storage conditions for sulfamoylphenyl compounds". Analytical techniques such as NMR, LC-MS, and X-ray crystallography are commonly employed to characterize this compound, ensuring compliance with regulatory standards.
In drug development, this compound's pharmacokinetic profile and bioavailability are key areas of investigation. Searches for "piperidine-4-carboxamide ADME properties" and "sulfamoylphenyl toxicity studies" reflect industry demands for safety and efficacy data. Notably, its low cytotoxicity and high selectivity make it a candidate for central nervous system (CNS) therapeutics, a sector experiencing rapid growth due to rising neurological disorder cases globally.
Beyond pharmaceuticals, N-(4-Sulfamoylphenyl)piperidine-4-carboxamide is explored in material science for designing functional polymers. Its sulfonamide group enables hydrogen bonding, which is valuable for creating supramolecular assemblies. Queries like "sulfamoylphenyl polymers" and "piperidine-based nanomaterials" indicate emerging applications in nanotechnology and coatings.
Environmental and regulatory aspects are also pertinent. The compound's biodegradability and ecotoxicological impact are under scrutiny, aligning with the green chemistry movement. Researchers often seek "CAS 900641-06-7 environmental fate" and "sustainable synthesis routes", reflecting a shift toward eco-friendly practices.
In summary, N-(4-Sulfamoylphenyl)piperidine-4-carboxamide (CAS No. 900641-06-7) exemplifies the convergence of medicinal chemistry and advanced materials. Its multifaceted applications, coupled with rigorous safety profiling, position it as a compound of enduring scientific and industrial interest.
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